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1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals
Introduction

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a
pyrrole ring substituted with a nitro group and a methyl ester. This molecule serves as a
valuable building block in synthetic organic chemistry, particularly in the development of more
complex molecules with potential biological activity. The presence of the electron-withdrawing
nitro group and the ester functionality on the aromatic pyrrole ring imparts unique chemical
reactivity to the molecule, making it a subject of interest for the synthesis of various substituted
pyrrole derivatives. This guide provides a comprehensive overview of the known physical and
chemical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate, outlines a plausible synthetic
route, and discusses the general biological significance of the broader class of nitropyrrole
compounds.

Physical and Chemical Properties

Comprehensive experimental data for the physical properties of Methyl 4-nitro-1H-pyrrole-2-
carboxylate are not readily available in the public domain. However, computed properties and
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data for structurally related compounds provide valuable insights.

General Properties

Property Value Source

Molecular Formula CeHeN204 [1]

Molecular Weight 170.12 g/mol [1]
methyl 4-nitro-1H-pyrrole-2-

IUPAC Name [1]
carboxylate

CAS Number 13138-74-4 [1]

, COC(=0)C1=CC(=CN1)--
Canonical SMILES [1]
INVALID-LINK--[O-]

BRZNAATZQZPGBQ-

InChl Key [1]
UHFFFAOYSA-N

Computed XLogP3-AA 0.7 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor
ydrog p 4 [1]
Count

Thermal Properties

Experimental melting and boiling points for Methyl 4-nitro-1H-pyrrole-2-carboxylate have not
been definitively reported in the reviewed literature. For context, the N-methylated analog,
methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS 13138-76-6), has a reported melting
point of 118-120 °C and a boiling point of 305.2 °C. The corresponding carboxylic acid, 4-nitro-
1H-pyrrole-2-carboxylic acid, is reported to have a melting point of 210-212 °C (with slight
decomposition).

Solubility

Specific solubility data for Methyl 4-nitro-1H-pyrrole-2-carboxylate is not available. However,
based on the properties of the related compound 3-nitropyrrole, it is expected to have low
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solubility in water and higher solubility in common organic solvents such as methanol, ethanol,
benzene, and dichloromethane.[2]

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of Methyl 4-nitro-1H-pyrrole-
2-carboxylate is not explicitly available in the reviewed literature. However, based on
established pyrrole chemistry, a plausible synthetic route involves the nitration of a suitable
pyrrole precursor.

Proposed Synthesis: Nitration of Methyl 2-
pyrrolecarboxylate

The synthesis of Methyl 4-nitro-1H-pyrrole-2-carboxylate can likely be achieved through the
direct nitration of Methyl 2-pyrrolecarboxylate. The pyrrole ring is susceptible to electrophilic
substitution, and the ester group at the 2-position will direct the incoming nitro group primarily
to the 4-position.

Reaction Scheme:

4 Starting Material N Reagents h
Nitrating Agent
(e.g., HNO3/H2S04 or Ac20/HNO3)
- AN / J

itration

[\ /

)
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Click to download full resolution via product page
Caption: Proposed synthetic workflow for Methyl 4-nitro-1H-pyrrole-2-carboxylate.
Methodology Outline:

» Dissolution: Dissolve Methyl 2-pyrrolecarboxylate in a suitable solvent, such as acetic
anhydride or concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in a reaction
vessel equipped with a stirrer and a dropping funnel.

 Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or
nitric acid in acetic anhydride, to the solution while maintaining the low temperature and
stirring vigorously. The slow addition is crucial to control the exothermic reaction.

» Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as
Thin Layer Chromatography (TLC), to determine the point of completion.

¢ Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed
ice to quench the reaction and precipitate the crude product.

« |solation and Purification: Collect the precipitated solid by filtration, wash it with cold water
until the washings are neutral, and then dry the product. Further purification can be achieved
by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and
water, to yield pure Methyl 4-nitro-1H-pyrrole-2-carboxylate.

Spectral Data

While specific spectral data with peak assignments are not available in the reviewed literature,
the availability of 1H NMR and FTIR spectra has been noted.[1] Researchers requiring this
data should consult spectral databases for the raw data.

Expected *H NMR Spectral Features

The *H NMR spectrum of Methyl 4-nitro-1H-pyrrole-2-carboxylate in a suitable deuterated
solvent (e.g., DMSO-ds) is expected to show distinct signals corresponding to the different
protons in the molecule:
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» Pyrrole Protons: Two signals in the aromatic region, likely downfield due to the electron-
withdrawing effects of the nitro and ester groups. These would correspond to the protons at
the 3- and 5-positions of the pyrrole ring.

o Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

» N-H Proton: A broad singlet for the proton attached to the pyrrole nitrogen.

Expected IR Spectral Features

The FTIR spectrum is expected to exhibit characteristic absorption bands for the various
functional groups present in the molecule:

N-H Stretch: A peak in the region of 3200-3400 cm™1.

C=0 Stretch (Ester): A strong absorption band around 1700-1730 cm™1,

N-O Stretch (Nitro group): Two strong absorption bands, typically around 1500-1550 cm~1
(asymmetric) and 1300-1350 cm~?* (symmetric).

C-N and C-C Stretches: Absorptions in the fingerprint region.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate is largely dictated by the
interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.

o Electrophilic Aromatic Substitution: The nitro and ester groups are deactivating and meta-
directing in typical electrophilic aromatic substitution reactions. However, the pyrrole ring
itself is highly activated towards electrophilic attack. The 5-position is the most likely site for
further electrophilic substitution.

» Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro
group can make the pyrrole ring susceptible to nucleophilic aromatic substitution, although
this is less common for pyrroles compared to other aromatic systems.

o Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents (e.g., SnCI2/HCI, H2/Pd-C). This provides a synthetic handle
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to introduce an amino functionality, opening up further derivatization possibilities.

o Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic
acid under acidic or basic conditions.

 Stability: The compound is expected to be a stable solid under standard laboratory
conditions. Strong bases may deprotonate the pyrrole nitrogen.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological
activity or the involvement in signaling pathways of Methyl 4-nitro-1H-pyrrole-2-carboxylate.
However, the broader class of nitropyrrole-containing compounds has been investigated for
various biological activities.

Nitropyrrole derivatives are known to exhibit a range of biological effects, including:

» Antimicrobial Activity: Several nitropyrrole compounds have demonstrated antibacterial and
antifungal properties. The nitro group is often a key pharmacophore in these activities.

o Cytotoxicity and Mutagenicity: Some nitropyrrole compounds have been shown to be
mutagenic and cytotoxic in various assays.[3]

The mechanism of action for the antimicrobial effects of nitropyrroles is not fully elucidated but
may involve processes such as the uncoupling of oxidative phosphorylation or other
interactions with cellular macromolecules. It is important to note that these are general activities
of the compound class, and specific testing of Methyl 4-nitro-1H-pyrrole-2-carboxylate would
be required to determine its biological profile.

Conclusion

Methyl 4-nitro-1H-pyrrole-2-carboxylate is a synthetically useful intermediate. While
comprehensive experimental data on its physical properties and a detailed, validated synthesis
protocol are currently lacking in readily accessible literature, its chemical nature suggests it is a
stable compound with predictable reactivity. The general biological activities associated with
the nitropyrrole scaffold suggest that derivatives of this compound could be of interest in drug
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discovery programs, particularly in the search for new antimicrobial agents. Further research is
warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b080956?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-nitro-1h-pyrrole-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-nitro-1h-pyrrole-2-carboxylate
https://www.chembk.com/en/chem/3-Nitropyrrole
https://pubmed.ncbi.nlm.nih.gov/7927082/
https://pubmed.ncbi.nlm.nih.gov/7927082/
https://www.benchchem.com/product/b080956#physical-and-chemical-properties-of-methyl-4-nitro-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b080956#physical-and-chemical-properties-of-methyl-4-nitro-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b080956#physical-and-chemical-properties-of-methyl-4-nitro-1h-pyrrole-2-carboxylate
https://www.benchchem.com/product/b080956#physical-and-chemical-properties-of-methyl-4-nitro-1h-pyrrole-2-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080956?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

